Compound Description: L-838,417 is a novel compound with functional selectivity for specific non-α1 GABAA receptors. [] It acts as a subtype-selective modulator of these receptors, unlike non-selective benzodiazepines like diazepam. [] This compound displayed a low propensity to induce seizures in a precipitated withdrawal assay using the inverse agonist N-methyl-β-carboline-3-carboxamide (FG-7142), suggesting a reduced risk of physical dependence compared to traditional benzodiazepines. []
Compound Description: SL651498 is another novel compound exhibiting functional selectivity for certain non-α1 GABAA receptors. [] Similar to L-838,417, it demonstrates a reduced propensity for inducing seizures in the precipitated withdrawal assay compared to non-selective benzodiazepines. [] This characteristic indicates a potentially lower risk of physical dependence associated with SL651498.
Compound Description: This group of compounds represents a series of intermediates synthesized during the investigation of reactions between acylglycines and heteroarylhydrazines. [] These reactions aimed to produce acylamino-substituted fused 1,2,4-triazoles, which are valuable precursors for aminomethyl derivatives in heterocyclic synthesis. []
Compound Description: Compound 1 is a potent and selective c-Met inhibitor. [] It exhibits favorable pharmacokinetic properties but also shows a high propensity for bioactivation, leading to glutathione conjugation and covalent binding to microsomal proteins. [] This bioactivation, primarily mediated by cytochrome P450 enzymes, raises concerns about potential toxicity. []
Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide. The presence of this shared structural motif suggests that the target compound might also be susceptible to similar bioactivation pathways, particularly involving cytochrome P450 enzymes.
Compound Description: Developed as a potential improvement over Compound 1, Compound 2 aimed to reduce bioactivation while retaining its c-Met inhibitory activity and desirable pharmacokinetic properties. [] Although the primary metabolic transformation shifted towards the naphthyridine ring alkoxy substituent, Compound 2 still displayed glutathione conjugation and covalent binding, albeit to a lesser extent than Compound 1. []
Relevance: Similar to Compound 1, Compound 2 also features the [, , ]triazolo[4,3-b]pyridazine core, making it relevant to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide. Comparing these structures highlights the challenges in modifying this core to mitigate bioactivation risks while preserving desired pharmacological properties.
Isoxazole and Pyrazole Analogs
Compound Description: These analogs were synthesized by replacing the isothiazole ring in Compound 1 and 2 with bioisosteric heterocycles, aiming to reduce bioactivation without compromising potency or pharmacokinetic properties. [] This strategy proved successful, as these analogs displayed diminished bioactivation while retaining desirable characteristics. []
Relevance: While these analogs are not explicitly detailed, their mention highlights a crucial structure-activity relationship: replacing the isothiazole ring within the [, , ]triazolo[4,3-b]pyridazine core can significantly impact bioactivation. This finding could guide modifications to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, exploring alternative heterocycles to potentially optimize its metabolic profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.